molecular formula C9H8FNO3 B14811856 3-Cyclopropoxy-4-fluoropicolinic acid

3-Cyclopropoxy-4-fluoropicolinic acid

Cat. No.: B14811856
M. Wt: 197.16 g/mol
InChI Key: QSKMKVVKQLBIJF-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-fluoropicolinic acid is an organic compound with the molecular formula C9H8FNO3 It is a derivative of picolinic acid, featuring a cyclopropoxy group at the third position and a fluorine atom at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-fluoropicolinic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction. For example, cyclopropanol can react with a suitable leaving group on the pyridine ring under basic conditions to form the cyclopropoxy derivative.

    Picolinic Acid Derivative Formation: The final step involves the formation of the picolinic acid derivative, which can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-fluoropicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Cyclopropoxy-4-fluoropicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-fluoropicolinic acid depends on its interaction with molecular targets. The cyclopropoxy and fluorine groups can enhance binding affinity to specific enzymes or receptors, potentially inhibiting their activity. The exact pathways involved may vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-4-chloropicolinic acid
  • 3-Cyclopropoxy-4-bromopicolinic acid
  • 3-Cyclopropoxy-4-iodopicolinic acid

Uniqueness

3-Cyclopropoxy-4-fluoropicolinic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins compared to other halogenated derivatives.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

3-cyclopropyloxy-4-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C9H8FNO3/c10-6-3-4-11-7(9(12)13)8(6)14-5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

QSKMKVVKQLBIJF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2C(=O)O)F

Origin of Product

United States

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